molecular formula C11H18OS2 B1505720 2-[Bis(propylsulfanyl)methyl]furan CAS No. 97913-80-9

2-[Bis(propylsulfanyl)methyl]furan

Cat. No. B1505720
CAS RN: 97913-80-9
M. Wt: 230.4 g/mol
InChI Key: VJBYDLPGBUEEME-UHFFFAOYSA-N
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Description

2-[Bis(propylsulfanyl)methyl]furan is a chemical compound with the molecular formula C11H18OS2 . It has a molecular weight of 230.39000 .


Molecular Structure Analysis

The molecular structure of 2-[Bis(propylsulfanyl)methyl]furan consists of 11 carbon atoms, 18 hydrogen atoms, and 2 sulfur atoms . The exact mass is 230.08000 .


Chemical Reactions Analysis

While specific chemical reactions involving 2-[Bis(propylsulfanyl)methyl]furan are not available, it’s worth noting that furan derivatives have been used in the preparation of diamines and diepoxy monomers for the synthesis of epoxy resins .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-[Bis(propylsulfanyl)methyl]furan include a molecular weight of 230.39000, an exact mass of 230.08000, and a LogP of 4.59220 . The index of refraction is 1.534 .

Future Directions

The future directions for 2-[Bis(propylsulfanyl)methyl]furan and similar furan derivatives could involve their use in the development of biobased polymers. This is due to their potential to replace petroleum-based materials while maintaining durability and resistance characteristics . Furthermore, furan derivatives have been highlighted in the preparation of epoxy resins, which have a wide range of industrial applications .

properties

IUPAC Name

2-[bis(propylsulfanyl)methyl]furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18OS2/c1-3-8-13-11(14-9-4-2)10-6-5-7-12-10/h5-7,11H,3-4,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBYDLPGBUEEME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC(C1=CC=CO1)SCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30711056
Record name 2-[Bis(propylsulfanyl)methyl]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30711056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Bis(propylsulfanyl)methyl]furan

CAS RN

97913-80-9
Record name 2-[Bis(propylsulfanyl)methyl]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30711056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 100 ml reaction flask equipped with reflux condenser, thermometer and magnetic stirring bar with hot plate and magnetic stirring apparatus is placed 0.5 grams of para-toluenesulfonic acid, 5 ml cyclohexane and 15.2 grams (0.2 moles) of n-propyl mercaptan. Over a period of 25 minutes, 9.6 grams (0.1 mole) of 2-furaldehyde is added with stirring. The reaction mixture is then heated to reflux and refluxed for a period of 10 hours while removing water of reaction. The the end of the 10 hour reflux period, the reaction mass is cooled to room temperature and transferred to a separatory funnel. The reaction mass is washed with one 50 ml portion of saturated aqueous sodium chloride solution and dried over anhydrous sodium sulfate and filtered. The resulting filtrate is then distilled on a Microvigreux column yielding the following fractions:
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step Two
Quantity
9.6 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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